molecular formula C19H19NO6 B095808 9,10-Anthracenedione, 1-amino-4-hydroxy-2-(2-(2-methoxyethoxy)ethoxy)- CAS No. 17869-11-3

9,10-Anthracenedione, 1-amino-4-hydroxy-2-(2-(2-methoxyethoxy)ethoxy)-

Cat. No. B095808
CAS RN: 17869-11-3
M. Wt: 357.4 g/mol
InChI Key: CRMKCODPIHHCGA-UHFFFAOYSA-N
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Description

9,10-Anthracenedione, 1-amino-4-hydroxy-2-(2-(2-methoxyethoxy)ethoxy)- is a synthetic organic compound that has been studied for its potential applications in scientific research. This compound is also known as AQ4N and has been found to exhibit promising properties in the field of cancer treatment.

Mechanism of Action

The mechanism of action of AQ4N involves the activation of the compound by hypoxia, which is a common feature of solid tumors. Upon activation, AQ4N produces reactive oxygen species that cause DNA damage and cell death in cancer cells. This mechanism of action is selective towards cancer cells, making AQ4N a promising candidate for use in cancer treatment.
Biochemical and Physiological Effects
AQ4N has been found to have a number of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit angiogenesis, and modulate the immune response. AQ4N has also been found to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

AQ4N has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized and purified. AQ4N also exhibits selective cytotoxicity towards cancer cells, making it a useful tool for studying cancer biology. However, AQ4N has some limitations for use in lab experiments. It is a complex compound that requires careful control of reaction conditions to ensure purity and yield. AQ4N is also relatively expensive, which may limit its use in some labs.

Future Directions

There are several potential future directions for research on AQ4N. One area of interest is the development of new synthesis methods that are more efficient and cost-effective. Another area of interest is the exploration of new applications for AQ4N, such as the treatment of inflammatory diseases. Additionally, further research is needed to fully understand the mechanism of action of AQ4N and to optimize its use in cancer treatment.

Synthesis Methods

The synthesis of AQ4N involves the reaction of 9,10-anthraquinone with ethylene glycol and hydrogen peroxide to form 9,10-anthracenedione, which is then reacted with 2-(2-methoxyethoxy)ethanol and ammonia to produce AQ4N. The synthesis of AQ4N is a complex process that requires careful control of reaction conditions to ensure purity and yield.

Scientific Research Applications

AQ4N has been extensively studied for its potential applications in cancer treatment. It has been found to exhibit selective cytotoxicity towards cancer cells, making it a promising candidate for use in chemotherapy. AQ4N has also been found to enhance the efficacy of radiation therapy, making it a potential adjuvant therapy for cancer treatment.

properties

IUPAC Name

1-amino-4-hydroxy-2-[2-(2-methoxyethoxy)ethoxy]anthracene-9,10-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19NO6/c1-24-6-7-25-8-9-26-14-10-13(21)15-16(17(14)20)19(23)12-5-3-2-4-11(12)18(15)22/h2-5,10,21H,6-9,20H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRMKCODPIHHCGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOCCOC1=C(C2=C(C(=C1)O)C(=O)C3=CC=CC=C3C2=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7069364
Record name 9,10-Anthracenedione, 1-amino-4-hydroxy-2-[2-(2-methoxyethoxy)ethoxy]-
Source EPA DSSTox
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Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

9,10-Anthracenedione, 1-amino-4-hydroxy-2-(2-(2-methoxyethoxy)ethoxy)-

CAS RN

59787-78-9, 17869-11-3
Record name 1-Amino-4-hydroxy-2-[2-(2-methoxyethoxy)ethoxy]-9,10-anthracenedione
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Record name 1-Amino-4-hydroxy-2-(2-(2-methoxyethoxy)ethoxy)anthraquinone
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Record name 9,10-Anthracenedione, 1-amino-4-hydroxy-2-(2-(2-methoxyethoxy)ethoxy)-
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Record name 9,10-Anthracenedione, 1-amino-4-hydroxy-2-[2-(2-methoxyethoxy)ethoxy]-
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Record name 9,10-Anthracenedione, 1-amino-4-hydroxy-2-[2-(2-methoxyethoxy)ethoxy]-
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Record name 1-amino-4-hydroxy-2-[2-(2-methoxyethoxy)ethoxy]anthraquinone
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Record name 9,10-Anthracenedione, 1-amino-4-hydroxy-2-[2-(2-methoxyethoxy)ethoxy]
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